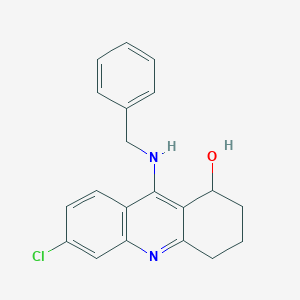
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acridine family of compounds and has been found to have a wide range of biological activities. In
作用机制
The mechanism of action of 1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of enzymes involved in DNA replication and protein synthesis. It has also been shown to have an effect on the cell cycle, leading to cell death in cancer cells.
生化和生理效应
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anticancer properties, leading to cell death in cancer cells. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of using 1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- in lab experiments is its wide range of biological activities. This compound has been found to have antibacterial, antifungal, antiviral, and anticancer properties, making it a versatile tool for scientific research. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal of this compound is necessary to ensure the safety of researchers.
未来方向
There are many potential future directions for the study of 1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)-. One area of research could be the development of new derivatives of this compound with enhanced biological activities. Another area of research could be the investigation of the mechanism of action of this compound to better understand its biological effects. Additionally, this compound could be further studied for its potential applications in the treatment of neurological disorders and other diseases.
科学研究应用
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
104628-21-9 |
|---|---|
产品名称 |
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- |
分子式 |
C20H19ClN2O |
分子量 |
338.8 g/mol |
IUPAC 名称 |
9-(benzylamino)-6-chloro-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C20H19ClN2O/c21-14-9-10-15-17(11-14)23-16-7-4-8-18(24)19(16)20(15)22-12-13-5-2-1-3-6-13/h1-3,5-6,9-11,18,24H,4,7-8,12H2,(H,22,23) |
InChI 键 |
UFBJNPUZMUQXFV-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)NCC4=CC=CC=C4)O |
规范 SMILES |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)NCC4=CC=CC=C4)O |
同义词 |
1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





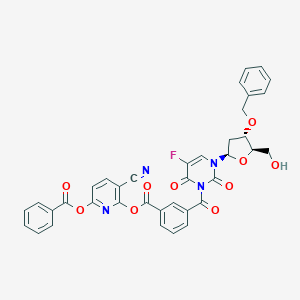
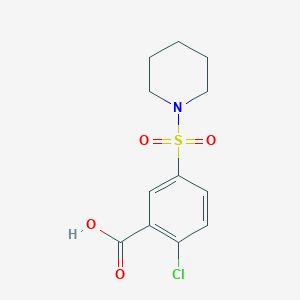

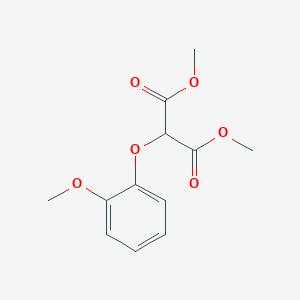

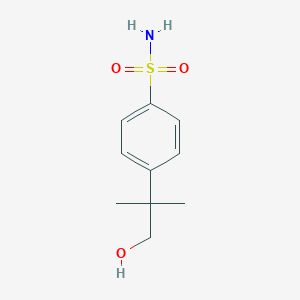
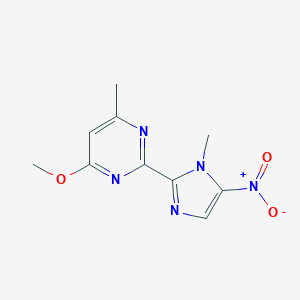
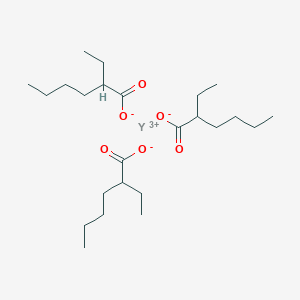
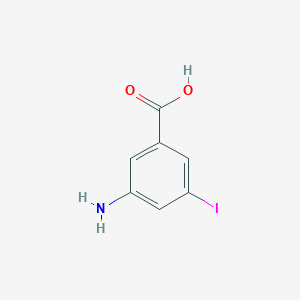
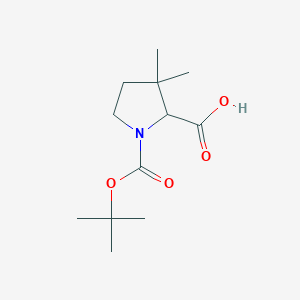
![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)